molecular formula C16H16ClN3O3S2 B2914204 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1421452-83-6

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2914204
CAS No.: 1421452-83-6
M. Wt: 397.89
InChI Key: QLPBORCGMGNYBK-UHFFFAOYSA-N
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Description

N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiazole core substituted with a 2-chlorophenyl group and a methyl group at positions 2 and 4, respectively. The thiazole moiety is linked via a methyl bridge to a 3,5-dimethylisoxazole ring bearing a sulfonamide group. This structural combination confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S2/c1-9-14(24-16(19-9)12-6-4-5-7-13(12)17)8-18-25(21,22)15-10(2)20-23-11(15)3/h4-7,18H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPBORCGMGNYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that phenol ethers can bind to various receptors due to their aromatic nature. The interaction of the compound with its targets could lead to changes in cellular processes, but the specifics of these interactions and changes are currently unknown.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities associated with indole derivatives, it is possible that this compound could have diverse effects at the molecular and cellular level.

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring and sulfonamide group, suggest various biological activities. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H18ClN3O3SC_{17}H_{18}ClN_{3}O_{3}S with a molecular weight of approximately 375.86 g/mol. The presence of the thiazole and isoxazole rings contributes to its chemical reactivity and biological interactions.

Structural Features

Feature Description
Thiazole RingContains sulfur and nitrogen, contributing to biological activity.
Sulfonamide GroupKnown for antibacterial properties.
Chlorophenyl MoietyEnhances lipophilicity, aiding in membrane penetration.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and sulfonamide moieties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Anticancer Properties

The compound's isoxazole structure has been associated with anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels, leading to cell cycle arrest and increased cell death . For example, thiazole derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7 .

Case Studies

  • Antimalarial Activity : A related thiazole derivative exhibited antiplasmodial activity against chloroquine-resistant Plasmodium falciparum strains in vitro and showed promising results in vivo using murine models .
  • Cytotoxicity in Cancer Cells : A study evaluating a series of thiazole derivatives found that certain compounds significantly inhibited the proliferation of lung cancer cells by inducing oxidative stress .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Induction of Apoptosis : The compound may activate mitochondrial pathways leading to increased ROS production, resulting in apoptosis in cancer cells.

Future Directions

Further research is needed to explore the full pharmacological profile of this compound. Potential areas for investigation include:

  • In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Elucidating the specific pathways involved in its biological activities.
  • Structure-Activity Relationship (SAR) : Optimizing chemical modifications to enhance potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide and Heterocyclic Families

The compound shares functional and structural motifs with several classes of molecules, including triazole-thiones, benzothiadiazine sulfonamides, and isoxazolidinones. Key comparisons are outlined below:

Compound Class Example Structures (from Evidence) Key Differences from Target Compound
Triazole-thiones 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Replace thiazole-isoxazole system with triazole-thione; lack sulfonamide group; exhibit tautomerism.
Benzothiadiazine sulfonamides 6-Chloro-N-[(6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazine-4-yl 1,1-dioxide)methyl]... Feature fused benzothiadiazine rings; multiple chloro and sulfonamide groups; higher molecular weight.
Isoxazolidinones 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-4,4-dimethyl- Replace thiazole with isoxazolidinone; lack sulfonamide; include a lactam ring instead of sulfonamide.

Key Observations :

  • Compared to benzothiadiazine sulfonamides, the absence of fused aromatic rings may reduce π-π stacking interactions but improve solubility.
  • The 3,5-dimethylisoxazole group introduces steric hindrance absent in simpler isoxazolidinones, possibly influencing receptor binding selectivity .
Computational and Crystallographic Insights

While direct data on the target compound is lacking, tools like AutoDock4 () and SHELX () are critical for modeling interactions and refining crystal structures of similar sulfonamides:

  • Steric Effects : The 3,5-dimethylisoxazole group may hinder docking into flat binding pockets compared to less-substituted analogues.
  • Electronic Effects : The 2-chlorophenyl group’s electron-withdrawing nature could enhance binding to hydrophobic enzyme pockets, as seen in halogenated benzothiadiazines .
Pharmacological and Physicochemical Properties
  • Lipophilicity: The 2-chlorophenyl and methyl groups likely increase logP relative to non-halogenated or polar derivatives (e.g., triazole-thiones), improving membrane permeability but reducing aqueous solubility.
  • Metabolic Stability : The isoxazole ring’s resistance to oxidation compared to thienyl or triazole systems () may prolong half-life.

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